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Compound of Interest

Compound Name: 1-Ethoxybut-2-yne

Cat. No.: B2497978

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectral data of 1-ethoxybut-2-yne against its structural analogues, 1-
methoxybut-2-yne and 1-propoxybut-2-yne. The information presented herein is intended to aid
in the identification, characterization, and quality control of these compounds in a research and

development setting.

Spectroscopic Data Comparison

The following tables summarize the key *H NMR, 13C NMR, and IR spectral data for 1-
ethoxybut-2-yne and its selected alternatives. This data is essential for distinguishing between
these closely related structures.

Table 1: *H NMR Spectral Data
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Chemical Coupling
Compound Shift (8) Multiplicity Constant Integration Assighment
ppm (J) Hz
1-Ethoxybut-
~3.50 q 7.0 2H -O-CH2-CHs
2-yne
-O-CH2-C=C-
~4.10 t 2.3 2H
CHs
~1.80 t 2.3 3H -C=C-CHs
~1.20 t 7.0 3H -O-CH2-CHs
1-
Methoxybut- ~3.40 s - 3H -O-CHs
2-yne
-O-CH2-C=C-
~4.05 q 2.4 2H
CHs
~1.80 t 24 3H -C=C-CHs
1-
-O-CH2-CHz-
Propoxybut- ~3.40 t 6.7 2H
CHs
2-yne
-O-CH2-C=C-
~4.08 t 2.3 2H
CHs
~1.81 t 2.3 3H -C=C-CHs
-O-CH2-CHz2-
~1.60 sext 7.1 2H
CHs
-O-CH2-CHz-
~0.95 t 7.4 3H
CHs

Note: The presented NMR data is based on typical chemical shifts and coupling constants for

the respective functional groups and may vary slightly depending on the solvent and

experimental conditions.
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Table 2: 13C NMR Spectral Data

Compound Chemical Shift (8) ppm Assignment
1-Ethoxybut-2-yne ~15.0 -O-CHz2-CHs
~58.0 -O-CH2-C=C-CHs

~65.0 -O-CH2-CHs

~75.0 -O-CH2-C=C-CHs

~80.0 -O-CH2-C=C-CHs

~3.5 -C=C-CHs

1-Methoxybut-2-yne ~57.0 -O-CHs

~58.5 -O-CH2-C=C-CHs

~74.5 -O-CH2-C=C-CHs

~79.5 -O-CH2-C=C-CHs

~3.6 -C=C-CHs

1-Propoxybut-2-yne ~10.5 -O-CH2-CH2-CHs
~22.8 -O-CH2-CH2-CHs

~58.2 -O-CH2-C=C-CHs

~71.9 -O-CH2-CH2-CHs

~75.2 -O-CH2-C=C-CHs

~79.8 -O-CH2-C=C-CHs

~3.6 -C=C-CHs

Note: The presented NMR data is based on typical chemical shifts for the respective functional
groups and may vary slightly depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Frequencies
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Compound Absorption Band (cm~?) Functional Group
1-Ethoxybut-2-yne ~2980-2850 C-H (sp?3) stretch
~2250 C=C stretch (internal alkyne)

~1100 C-O stretch (ether)

1-Methoxybut-2-yne ~2980-2850 C-H (sp?3) stretch
~2255 C=C stretch (internal alkyne)

~1110 C-O stretch (ether)

1-Propoxybut-2-yne ~2970-2860 C-H (sp?) stretch
~2250 C=C stretch (internal alkyne)

~1115 C-O stretch (ether)

Experimental Protocols

Standard protocols for acquiring high-quality NMR and IR spectra are crucial for reliable data
interpretation.

1H and 3C NMR Spectroscopy

A sample of the analyte (typically 5-10 mg for *H, 20-50 mg for 13C) is dissolved in a deuterated
solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz
or higher field NMR spectrometer. For *H NMR, a sufficient number of scans are acquired to
obtain a good signal-to-noise ratio. For 133C NMR, proton decoupling is typically employed to
simplify the spectrum and enhance signal intensity. Chemical shifts are referenced to
tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the neat liquid sample is placed between two potassium bromide (KBr)
plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g.,
chloroform) can be analyzed in a liquid cell. The spectrum is recorded using an FT-IR
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spectrometer, typically over the range of 4000-400 cm~*. A background spectrum of the KBr
plates or the solvent is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the acquisition and interpretation of
spectral data for a given analyte such as 1-ethoxybut-2-yne.

Data Acquisition Data Processing Data Analysis & Interpretation

IR Spectrometer Raw IR Data (Interferogram) sy o Processe: d IR Spectrum
Analyte Sample
NMR Spectrometer 1 g Raw NMR Data (FID) pummmmmm o Processe d NMR Spectra (*H, 2*C)

IR Analysis
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Coupling Constants, Integration)

Click to download full resolution via product page

Caption: Workflow for spectroscopic data acquisition, processing, and interpretation.

 To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Features of
1-Ethoxybut-2-yne]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2497978#1-ethoxybut-2-yne-nmr-and-ir-spectral-
data-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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